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(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic a,a-disubstituted amino acid. Its

structure is unigue due to the presence of a stereogenic center at the a-carbon, which is
quaternary, and a terminal vinyl group. This combination presents specific challenges for
characterization. Unlike simpler amino acids, the absence of an a-proton eliminates common
NMR analysis techniques, necessitating a more sophisticated, multi-technique approach to
confirm its constitution, configuration, and purity.

This guide details a systematic workflow for the complete structural characterization of this
molecule, emphasizing the rationale behind the selection of each analytical method. The
protocols and data presented are representative and designed to serve as a practical blueprint
for researchers working with novel amino acid derivatives.

Part 1: Constitutional Elucidation via Spectroscopy

The first phase of characterization focuses on confirming the molecular formula and the
connectivity of atoms. This is primarily achieved through a combination of mass spectrometry
and nuclear magnetic resonance.
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High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step is to unequivocally determine the elemental
composition. Low-resolution mass spectrometry can be misleading, especially for novel
compounds. HRMS provides the necessary accuracy to distinguish between isobaric species
and lend high confidence to the molecular formula.

Protocol: HRMS via Electrospray lonization (ESI)

o Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a 50:50 acetonitrile/water
solution with 0.1% formic acid to facilitate protonation.

 Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with
an ESI source.

e Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument
using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

o Data Analysis: Identify the monoisotopic peak for the [M+H]* ion and use the instrument
software to calculate the elemental composition.

Trustworthiness: Self-Validating Data The calculated molecular formula C7H13NO:z has a
theoretical exact mass of 143.0946 g/mol . The HRMS experiment should yield a measured
mass for the [M+H]* ion (C7H14NO2%) that is within a narrow tolerance (e.g., + 0.0005 Da) of
the theoretical value of 144.1025. This provides a high-confidence confirmation of the
elemental formula.

Table 1: Representative HRMS Data

Parameter Theoretical Value Observed Value Deviation (ppm)

Formula C7H14NO2* - -

| Exact Mass| 144.1025 | 144.1021 | -2.8 |
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For (R)-2-amino-2-
ethylpent-4-enoic acid, the lack of an a-proton requires the use of 2D NMR techniques to
piece together the carbon skeleton. A standard suite of experiments (1H, 13C, COSY, HSQC,
HMBC) is necessary.

Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated
solvent, such as Methanol-d4 (CD3OD) or Deuterium Oxide (D20). The choice of solvent is
critical; D20 will result in the exchange of the amine and carboxylic acid protons.

¢ Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate
signal dispersion.

e Experiments:

[¢]

'H NMR: Provides information on the number and environment of protons.
o BC{H} NMR: Provides information on the number and type of carbon atoms.

o COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations,
identifying adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the
carbons they are attached to.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is crucial for identifying quaternary centers.

Workflow for Structural Assembly using NMR Data
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NMR Data Acquisition
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Caption: NMR workflow for constitutional elucidation.

Trustworthiness: Cross-Validation of Data The power of this NMR workflow lies in its self-
validating nature. The HMBC experiment is particularly critical as it provides the correlations
necessary to connect molecular fragments through the quaternary a-carbon[1][2][3]. For
instance, the protons of the ethyl group (CH2) should show a correlation to the a-carbon (C2)
and the carboxylic carbon (C1). Similarly, the protons of the CH2 group in the pentenyl chain
should correlate to C2. These long-range correlations are the definitive links that build the

molecular skeleton.

Table 2: Representative NMR Data (400 MHz, CDsOD)
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o Key HMBC
. 1H Multiplicity, .
Position 4 *C (ppm) 0 *H (ppm) 3 (H2) Correlations
z
(IH N 13C)
1 175.5 - - C2,C6
2 65.0 - - -
3 35.2 2.55 m C2,C4,C5
ddt, J=17.2,
4 133.0 5.80 C2,C3,C5
104, 6.8
5 118.5 5.15 m C3,C4
6 28.8 1.90 m c2,C7

|718.5]0.95]|t,J=7.4| C2, C6 |

Part 2: Stereochemical Assighment

With the constitution confirmed, the next critical step is to determine the absolute configuration
at the C2 stereocenter.

Chiroptical Methods: Specific Rotation

Expertise & Experience: Specific rotation is a fundamental property of chiral molecules and
provides the first piece of experimental evidence for the enantiomeric form of the compound.
While it doesn't determine the absolute configuration on its own without a reference value, it is
an essential parameter for characterizing an enantiomerically pure substance.

Protocol: Measurement of Specific Rotation

o Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/100
mL) in a suitable solvent (e.g., methanol). A typical concentration is 1.0 g/100 mL.

e Instrumentation: Use a polarimeter with a sodium lamp (D line, 589 nm).

» Measurement: Measure the observed rotation (a) at a defined temperature (e.g., 20°C) using
a standard 1 dm path length cell.
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 Calculation: Calculate the specific rotation [a] using the formula: [a] = a/ (I x c), where | is
the path length in decimeters.

Trustworthiness: Consistency Check The sign of the rotation (+ or -) is a physical constant for a
given enantiomer under specific conditions. For a sample purported to be the (R)-enantiomer,
the sign of the measured specific rotation must be consistent across different batches. For
example, a hypothetical value might be [0]?°D = -15.2 (c 1.0, MeOH).

Single-Crystal X-ray Crystallography

Expertise & Experience: The most unambiguous method for determining the absolute
configuration of a chiral molecule is single-crystal X-ray crystallography. This technique
provides a three-dimensional model of the molecule, directly visualizing the spatial
arrangement of its atoms.

Protocol: X-ray Crystallography

o Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often
the most challenging step and may require screening various solvents and crystallization
techniques (e.g., slow evaporation, vapor diffusion). If the amino acid itself does not
crystallize well, derivatization (e.g., forming a salt with a chiral acid or base) may be
necessary.

» Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data,
typically using Mo Ka or Cu Ka radiation.

e Structure Solution and Refinement: Solve the crystal structure using direct methods or
Patterson methods and refine the model against the collected data.

¢ Absolute Structure Determination: Determine the absolute configuration using anomalous
dispersion effects. The Flack parameter should refine to a value close to zero for the correct
enantiomer.

Workflow for Absolute Configuration Determination
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Caption: Workflow for X-ray crystallography.

Trustworthiness: The Flack Parameter The Flack parameter is a critical internal validator for the
assignment of absolute configuration. A value of approximately O indicates that the assigned
stereochemistry is correct, while a value near 1 suggests the inverted structure is the correct
one. This provides a high degree of confidence in the final (R) or (S) assignment.

Conclusion

The structural characterization of (R)-2-amino-2-ethylpent-4-enoic acid requires a logical,
multi-faceted approach. The combination of high-resolution mass spectrometry and a suite of
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1D and 2D NMR experiments provides a robust method for determining the molecular formula
and atomic connectivity. The definitive assignment of the absolute (R)-configuration is best
achieved through single-crystal X-ray crystallography, supported by chiroptical data. This
comprehensive characterization is essential for ensuring the identity, purity, and stereochemical
integrity of the compound for its application in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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